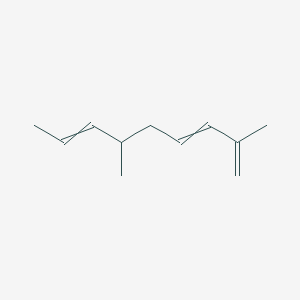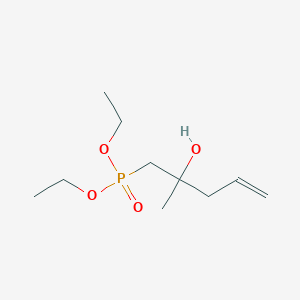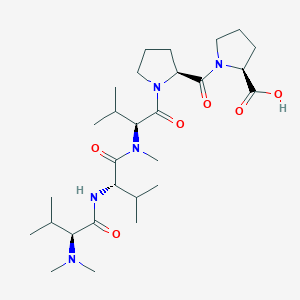![molecular formula C48H54N6O6 B14257431 2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} CAS No. 400850-78-4](/img/structure/B14257431.png)
2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three oxadiazole rings, each further substituted with hexyloxyphenyl groups. The presence of oxadiazole rings imparts significant electronic properties, making it a subject of interest in materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of hydrazides with carboxylic acids to form the oxadiazole rings. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} can undergo various chemical reactions, including:
Oxidation: The oxadiazole rings can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the oxadiazole rings, leading to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism by which 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} exerts its effects is largely dependent on its electronic properties. The oxadiazole rings facilitate electron transport, making it an effective component in electronic devices. In biological systems, its interaction with cellular components can be attributed to its ability to form hydrogen bonds and π-π interactions, influencing various molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(methoxy)phenyl]-1,3,4-oxadiazole}
- 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(ethoxy)phenyl]-1,3,4-oxadiazole}
- 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(butoxy)phenyl]-1,3,4-oxadiazole}
Uniqueness
The uniqueness of 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} lies in its hexyloxy substituents, which enhance its solubility and processability compared to its methoxy, ethoxy, and butoxy analogs. This makes it particularly suitable for applications requiring solution processing, such as in the fabrication of organic electronic devices .
Eigenschaften
CAS-Nummer |
400850-78-4 |
|---|---|
Molekularformel |
C48H54N6O6 |
Molekulargewicht |
811.0 g/mol |
IUPAC-Name |
2-[3,5-bis[5-(4-hexoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-5-(4-hexoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C48H54N6O6/c1-4-7-10-13-28-55-40-22-16-34(17-23-40)43-49-52-46(58-43)37-31-38(47-53-50-44(59-47)35-18-24-41(25-19-35)56-29-14-11-8-5-2)33-39(32-37)48-54-51-45(60-48)36-20-26-42(27-21-36)57-30-15-12-9-6-3/h16-27,31-33H,4-15,28-30H2,1-3H3 |
InChI-Schlüssel |
GHCXEQYFBYMBCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)C4=NN=C(O4)C5=CC=C(C=C5)OCCCCCC)C6=NN=C(O6)C7=CC=C(C=C7)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)


![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)

![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)

![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
